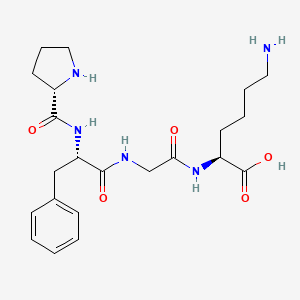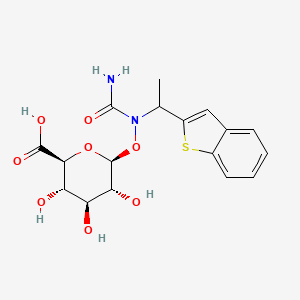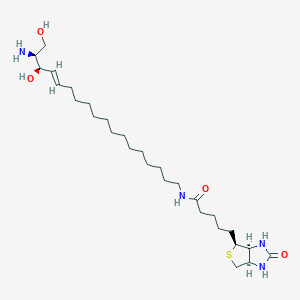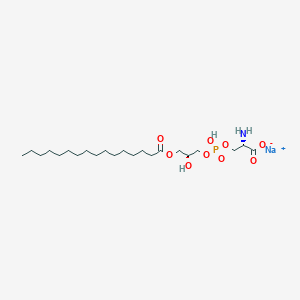![molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3](/img/structure/B1146271.png)
[1-13Cglc]lactose monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-13Cglc]lactose monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁¹³CH₂₄O₁₂ and its molecular weight is 361.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Galactooligosaccharides (GOS) Production
Galactooligosaccharides (GOS) are synthesized from lactose via enzyme β-galactosidase in a transgalactosylation reaction. GOS, similar to human breast milk oligosaccharides, function as prebiotics beneficial for infants and adults alike. Research has expanded into using dairy by-products like whey and milk for direct GOS synthesis, aiming to develop GOS-enriched dairy products. This synthesis process is influenced by initial lactose concentration and other milk components, such as minerals and proteins, affecting enzyme activities (Fischer & Kleinschmidt, 2018).
Lactose and Galactose Metabolism
Lactose metabolism is crucial in lactic acid bacteria (LAB), which play a significant role in food fermentations, with their ability to metabolize lactose impacting starter culture selection. Genomic tools aid in screening for lactose metabolism functions, essential for the dairy industry. The review offers a comprehensive overview of lactose and galactose metabolism, providing insights into internalization, metabolization, and genetic underpinnings of these processes in LAB (Iskandar et al., 2019).
Lactose Utilization in Fermentation
Lactose serves as a significant carbon source for microbial fermentations in the biotechnological sector. Its role in inducing cellulolytic enzymes, facilitating the production of cellulases and recombinant proteins, highlights its industrial importance. The review summarizes current knowledge on lactose assimilation, regulation, and degradation pathways, emphasizing the biotechnological applications of lactose-using fungi (Seiboth et al., 2007).
Lactose's Technological Impact in Dairy Products
Lactose's presence significantly affects dairy product processing and stability. It can influence powder properties, leading to issues like stickiness during drying or caking during storage. Additionally, lactose participates in Maillard reactions, affecting the nutritional and sensory qualities of dairy ingredients. The review discusses lactose's influence on dairy ingredients' physicochemical properties, processing behavior, and storage stability (Huppertz & Gazi, 2016).
Carbohydrate Metabolism in Streptococcus thermophilus
Streptococcus thermophilus, widely used in dairy fermentations, exhibits unique carbohydrate metabolism compared to other lactic streptococci. Unlike Group N streptococci that utilize lactose via a phosphotransferase system, S. thermophilus employs a lactose permease for glucose metabolism, releasing galactose into the medium. This differential processing impacts dairy fermentation processes and product characteristics (Hutkins & Morris, 1987).
Wirkmechanismus
Target of Action
The primary target of [1-13Cglc]lactose monohydrate is the gastrointestinal tract , specifically the lactase enzyme . This enzyme is responsible for breaking down lactose, a disaccharide composed of glucose and galactose, into its constituent monosaccharides .
Mode of Action
This compound interacts with its target by undergoing hydrolysis , a process facilitated by the lactase enzyme . This results in the breakdown of lactose into glucose and galactose, which can then be absorbed by the body for energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lactose metabolism pathway . When lactose is hydrolyzed into glucose and galactose, these monosaccharides can enter glycolysis and the pentose phosphate pathway, respectively . This leads to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular energy, reductive biosynthesis, and nucleotide synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . After ingestion, lactose is hydrolyzed in the small intestine and absorbed as glucose and galactose . These monosaccharides are then distributed throughout the body via the bloodstream . Any unabsorbed lactose is metabolized by gut bacteria in the large intestine, producing gases and short-chain fatty acids . Finally, the metabolic products of lactose are excreted in the feces .
Result of Action
The molecular effect of this compound’s action is the conversion of lactose into glucose and galactose . On a cellular level, this provides the body with a source of energy and contributes to various metabolic processes . Additionally, lactose monohydrate can influence the gut microbiota, potentially promoting the growth of beneficial bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of lactose hydrolysis can be affected by the concentration of the lactase enzyme, temperature, pH, and reaction time . Furthermore, the solubility of lactose, especially the α-enantiomorph, increases rapidly with increasing temperatures . Lastly, the presence of other milk components, such as proteins and minerals, can indirectly influence the efficiency of lactose hydrolysis .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
[1-13Cglc]Lactose Monohydrate shares similar biochemical properties with ordinary lactose. It participates in various biochemical reactions, especially in metabolic research. The 13C label allows for the tracing of the metabolic pathway of lactose, evaluation of drug metabolism in vivo, and study of its biological activity and biotransformation process .
Cellular Effects
The cellular effects of this compound are expected to be similar to those of regular lactose. Lactose is the primary carbohydrate in the milk of most mammals and is synthesized by epithelial cells in the mammary glands . It plays a crucial role in the development and nutrition of infants. The concentration of lactose in milk holds a strong positive correlation with overall milk volume .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of lactose. Lactose is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . The α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals .
Temporal Effects in Laboratory Settings
Studies on lactose have shown that its surface energy changes during storage at high humidity, which can affect its powder properties .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Lactose monohydrate is generally considered safe for most people, including animals. Consuming it in excess may cause gas, bloating, and other issues for those with lactose intolerance .
Metabolic Pathways
This compound is involved in the same metabolic pathways as lactose. It is metabolized by the enzyme lactase into glucose and galactose, which then enter glycolysis and the galactose metabolic pathway, respectively .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are expected to be similar to those of lactose. Lactose is transported into bacterial cells through several pathways, such as the lactose-specific phosphotransferase system (lac-PTS), ABC protein-dependent systems, and secondary system transporters like lactose-galactose antiporters and lactose-H+ symport systems .
Subcellular Localization
Lactose, being a disaccharide, is likely to be found in the cytoplasm where it is metabolized .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-FKZVOWNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)









